molecular formula C19H20N4O B1523347 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351843-64-5

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B1523347
CAS No.: 1351843-64-5
M. Wt: 320.4 g/mol
InChI Key: VZOUJXZSMFBLSM-UHFFFAOYSA-N
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Description

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

The synthesis of 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the benzyl group: The imidazole ring is then alkylated with 4-aminobenzyl chloride under basic conditions.

    Amidation reaction: The final step involves the reaction of the resulting intermediate with 2,4-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide can be compared with other imidazole derivatives such as:

    1-benzylimidazole: Lacks the carboxamide group, resulting in different chemical properties and biological activities.

    N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide: Lacks the aminobenzyl group, affecting its binding affinity and specificity.

    4-aminobenzylimidazole: Lacks the dimethylphenyl group, leading to variations in its pharmacological profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-3-8-17(14(2)9-13)22-19(24)18-11-23(12-21-18)10-15-4-6-16(20)7-5-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOUJXZSMFBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 2
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 3
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 5
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 6
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

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